REACTION_CXSMILES
|
[Br:1][CH:2]([CH2:7][CH2:8][Br:9])[C:3](OC)=[O:4].[CH3:10][NH2:11]>C(Cl)(Cl)Cl>[CH3:10][NH:11][C:3](=[O:4])[CH:2]([Br:1])[CH2:7][CH2:8][Br:9]
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Name
|
|
Quantity
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50 g
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Type
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reactant
|
Smiles
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BrC(C(=O)OC)CCBr
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CN
|
Name
|
solution
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Quantity
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20 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Type
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CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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cooling in an ice bath
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Type
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STIRRING
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Details
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The reaction mixture was stirred for 16 hours at 5° C.
|
Duration
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16 h
|
Type
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WASH
|
Details
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the organic layer washed with water
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Type
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EXTRACTION
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Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
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Details
|
was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (silica gel, gradient elution hexane/chloroform to chloroform/ethylacetate)
|
Type
|
CUSTOM
|
Details
|
to yield an off-white solid, (25.4 gm, 51.7%)
|
Type
|
CUSTOM
|
Details
|
The compound was used in the next step without further purification
|
Type
|
CUSTOM
|
Details
|
A small portion was further purified for elemental analysis
|
Name
|
|
Type
|
|
Smiles
|
CNC(C(CCBr)Br)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |